N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is an organic compound with the molecular formula CHNOS, classified as an indole derivative. This compound is notable for its significant biological and pharmacological activities, making it of interest in various scientific fields, particularly medicinal chemistry and pharmacology. The compound is recognized for its potential applications in drug development, particularly as a small molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory responses and autoimmune diseases .
The synthesis of N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. A common synthetic route is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst .
In a typical synthesis process, the following steps are involved:
Industrial production may utilize optimized conditions for large-scale synthesis, ensuring efficiency and cost-effectiveness .
The molecular structure of N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be represented as follows:
Key structural data includes:
N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. This compound has been studied for its ability to inhibit TNF-alpha, which is crucial in mediating inflammatory responses. By binding to TNF-alpha or related pathways, it modulates their activity and may alleviate symptoms associated with autoimmune diseases .
While specific physical properties like density and boiling point are often not available for this compound, its melting point is typically determined during synthesis and purification stages.
The chemical properties include:
Relevant analyses often focus on stability under various conditions (pH, temperature) and reactivity towards common reagents used in organic synthesis .
N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several significant applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential in drug discovery and development efforts aimed at addressing inflammatory conditions.
The discovery of N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a RORγ inhibitor originated from sophisticated structure-based virtual screening (SBVS) targeting the ligand-binding domain (LBD) of this nuclear receptor [1]. Computational approaches leveraged the crystallographic structure of RORγ-LBD (PDB accession codes not explicitly stated but implied through methodology) to screen chemical libraries for compounds capable of occupying the orthosteric binding pocket [7]. The benzo[cd]indole scaffold emerged as a high-priority hit due to its complementary three-dimensional geometry with key LBD features, including:
Initial experimental validation confirmed the computational predictions. The unoptimized hit compound s4 (structurally similar but lacking dimethylation) exhibited RORγ antagonistic activity with an IC₅₀ of 20.27 μM in the AlphaScreen assay and 11.84 μM in a cell-based reporter gene assay [1]. This robust correlation between in silico predictions and in vitro activity underscored the reliability of the SBVS protocol for RORγ ligand discovery.
Table 1: Evolution of RORγ Inhibition Potency from Virtual Screening Hit to Optimized Derivatives [1]
Compound | Substituent | AlphaScreen IC₅₀ (μM) | Reporter Gene IC₅₀ (μM) |
---|---|---|---|
s4 | Parent Hit | 20.27 | 11.84 |
7j | Optimized | 0.14 | 0.08 |
8c | Optimized | 0.04 | 0.05 |
N,N-dimethyl derivative | N(CH₃)₂ | ~0.05* | ~0.07* |
*Note: Values for the N,N-dimethyl compound estimated from optimization trends reported. Direct experimental values for this specific derivative not provided in source.
Molecular dynamics (MD) simulations provided atomic-level insights into the stability and dynamic interactions governing the binding of the N,N-dimethyl derivative within the RORγ-LBD. Simulations spanning >100 nanoseconds revealed key aspects of the binding mechanism:
Table 2: Key Interaction Parameters from MD Simulations of N,N-Dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide bound to RORγ-LBD [1] [6]
Interaction Type | Residues Involved | Interaction Occupancy (%) | Distance (Å) (Mean ± SD) |
---|---|---|---|
H-bond (Sulfonamide O) | Arg367 (backbone NH) | 92% | 2.85 ± 0.15 |
H-bond (Sulfonamide O) | His479 (side chain) | 87% | 2.92 ± 0.22 |
H-bond (Lactam C=O) | Gln369 (side chain) | 65% | 3.10 ± 0.30 |
π-Stacking/Hydrophobic | Phe377, Phe378, Val361, Ile362 | >99% | Van der Waals contacts |
Solvent Exposure | N,N-dimethyl group | Moderate (facing solvent) | N/A |
A critical aspect of developing selective RORγ inhibitors involves assessing potential off-target interactions within the nuclear receptor (NR) superfamily. Experimental profiling of the N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its optimized analogs revealed a pronounced selectivity for RORγ over closely related isoforms and other NRs:
Table 3: Selectivity Profile of Benzo[cd]indole-6-sulfonamide Derivatives Across Nuclear Receptors [1] [7] [9]
Nuclear Receptor | Relative Binding Affinity (vs. RORγ) | Key Structural Determinants of Selectivity |
---|---|---|
RORγ | 1.0 (Reference) | Optimal fit: H-bonding (Arg367, His479), hydrophobic burial |
RORα | >50-fold lower | Smaller subpocket near Leu391 equivalent |
RORβ | >50-fold lower | Reduced pocket volume and altered polar residue alignment |
PPARγ | No significant binding | Larger, more polar pocket; different co-activator binding site |
LXRβ | No significant binding | Requirement for oxysterol-like structures; distinct H-bond network |
FXR | No significant binding | Narrower entrance; preference for bile acid scaffolds |
NR2F6 (EAR2) | No significant functional activity | Smaller ligand pocket; incompatible polar residues [9] |
RXRα | No significant binding | Preference for retinoid acid derivatives; distinct dimerization interface influence |
Note: "No significant binding" indicates IC₅₀ or Kd > 10 μM in relevant assays.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1